molecular formula C8H8BrNO2 B2500575 3-(3-Bromopyridin-4-yl)propanoic acid CAS No. 1528488-88-1

3-(3-Bromopyridin-4-yl)propanoic acid

Cat. No.: B2500575
CAS No.: 1528488-88-1
M. Wt: 230.061
InChI Key: LGXAUMZMSSAXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromopyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • 3-Bromopyridine derivatives, closely related to 3-(3-Bromopyridin-4-yl)propanoic acid, are used in palladium-catalyzed cyclization processes. These reactions yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating the utility of these compounds in synthesizing complex heterocyclic structures (Cho & Kim, 2008).

Agricultural Research

  • Similar compounds, such as β-(6-Bromopyridin-3-yl)alanine, a derivative of this compound, have shown potential as plant growth regulators. For example, they can modify the morphological development of plants like Arabidopsis thaliana, influencing stem growth and apical dominance (Phillips, Rattigan & Teitei, 1981).

Chemical Synthesis

  • The compound is involved in improved protocols for the preparation of arylboronic acids. For example, 3-Pyridylboronic acid, which is significant in various organic syntheses, is prepared from 3-bromopyridine, a related compound, using lithium-halogen exchange techniques (Li et al., 2002).

Material Science

  • Derivatives like 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, synthesized from similar bromopyridine compounds, are important in creating metal coordination sites in polyacrylates. This application demonstrates their utility in material science, particularly in the synthesis of ligands and coordination chemistry (Heintz, Imhof & Görls, 2017).

Drug Research

  • In the field of drug research, compounds like 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, which share a structural similarity to this compound, have been synthesized and studied for their potential medicinal properties, like hydrogen bonding and molecular interactions (Kumarasinghe, Hruby & Nichol, 2009).

Mechanism of Action

Target of Action

The primary targets of 3-(3-Bromopyridin-4-yl)propanoic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAUMZMSSAXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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